Welcome to the BenchChem Online Store!
molecular formula C14H16ClNO B8761423 Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Cat. No. B8761423
M. Wt: 249.73 g/mol
InChI Key: OAJKLGVKPDGGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07399777B2

Procedure details

38 g of 4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide are dissolved in 200 ml of chloroform, 16.4 ml of phosphorus oxychloride are added and the mixture is heated under reflux for 30 minutes. The reaction mixture is cooled to 0° C., a slightly alkaline pH is established using ammonia and the mixture is extracted three times with in each case 500 ml of ethyl acetate. The combined organic phases are washed with water and dried over MgSO4 and the solvent is then removed under reduced pressure. The residue is purified on silica gel using the mobile phase n-heptane:ethyl acetate=80:1=>5:1. This gives 10.3 g of 4-chloromethyl-5-methyl-2-(4-(2-propyl)-phenyl)-oxazole as a colorless solid. C14H16CINO (249.74), MS(ESI): 250 (M+H+).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].P(Cl)(Cl)([Cl:20])=O.N>C(Cl)(Cl)Cl>[Cl:20][CH2:1][C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(C)C)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with in each case 500 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel using the mobile phase n-heptane

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.